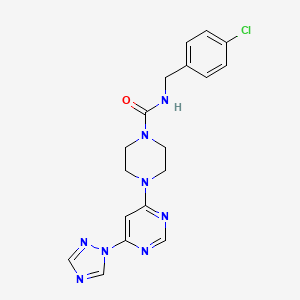

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide" is a molecule that likely exhibits biological activity given its structural features, which are similar to those found in various pharmacologically active compounds. The presence of a piperazine ring, a triazole moiety, and a pyrimidine core suggests that this compound could interact with biological targets such as enzymes or receptors. Although the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 4-piperazinopyrimidines includes a nucleophilic attack on 2,4,6-trichloropyrimidine by amines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the triazole and chlorobenzyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to contribute to biological activity. The piperazine ring is a common feature in many drug molecules and can provide conformational rigidity and a basic nitrogen atom for potential interactions with biological targets . The triazole and pyrimidine rings are heterocycles that can engage in hydrogen bonding and stacking interactions with proteins, which could be crucial for the compound's mode of action .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The piperazine nitrogen atoms could participate in reactions such as alkylation or acylation, which are often used to modify the pharmacokinetic properties of drug candidates . The triazole and pyrimidine rings could be sites for further substitution reactions, potentially altering the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide" are not provided, related compounds can offer some insights. For example, the solubility, stability, and oral bioavailability of such compounds can be influenced by the presence of the piperazine ring and the substitution pattern on the aromatic rings . The pharmacokinetic profile, including clearance and exposure, can be fine-tuned by modifying the substituents on the core heterocycles .

科学的研究の応用

Antihypertensive Applications

- Antihypertensive Agents : A study highlighted the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which includes structures related to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide. These compounds showed potential as antihypertensive agents, with some exhibiting promising activity in both in vitro and in vivo evaluations (Bayomi et al., 1999).

Antimicrobial and Anti-Inflammatory Applications

- Antimicrobial Activity : Research involving the synthesis of piperazine and triazolo-pyrazine derivatives indicated significant antimicrobial properties. These compounds demonstrated growth inhibition against various bacterial and fungal strains (Patil et al., 2021).

- Anti-Inflammatory Agents : Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from certain compounds showed considerable anti-inflammatory and analgesic activities. Some derivatives had high inhibitory activity on COX-2 selectivity, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antitumor and Antipsychotic Applications

- Antitumor Activity : Pyrido[2,3-d]pyrimidine derivatives, related to the compound , exhibited potent antitumor activity. In vivo evaluation against Ehrlich ascites carcinoma in mice showed significant antineoplastic activity (Gineinah et al., 2013).

- Antipsychotic Agents : Heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, tetrahydroquinoline-, dihydroindole-, indole-, benzimidazole-, and indazolecarboxamides, were synthesized and evaluated for their potential as antipsychotic agents. Some derivatives showed potent in vivo activities with lesser side effects predictive of extrapyramidal symptoms (Norman et al., 1996).

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFRNBRPLJJCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)